molecular formula C12H5Cl2F7N4S B5551750 4,6-dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine

4,6-dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine

Cat. No.: B5551750
M. Wt: 441.2 g/mol
InChI Key: MTJNVQJSQMCSHE-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with chlorine atoms and a heptafluoropropylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine typically involves multiple steps. One common method starts with the preparation of 4,6-dichloropyrimidine, which is then subjected to further reactions to introduce the heptafluoropropylsulfanyl group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve safety. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4,6-Dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine is unique due to the presence of the heptafluoropropylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various specialized applications .

Properties

IUPAC Name

4,6-dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2F7N4S/c13-7-23-8(14)25-9(24-7)22-5-3-1-2-4-6(5)26-12(20,21)10(15,16)11(17,18)19/h1-4H,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJNVQJSQMCSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)SC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2F7N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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